The compound is synthesized through various organic reactions, often involving indazole derivatives, which are known for their diverse biological activities. The classification of this compound falls under the category of bioactive small molecules, particularly those that may serve as drug candidates in therapeutic areas such as oncology and metabolic disorders.
The synthesis of tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate typically involves several key steps:
The molecular structure of tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate features:
Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, researchers can confirm the structural integrity and stereochemistry of this compound. Specific NMR shifts can provide insights into the electronic environment around the fluorine substituent and other functional groups.
Tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate can participate in several chemical reactions:
These reactions are essential for modifying the compound's pharmacological properties or synthesizing analogs for structure-activity relationship studies.
The mechanism of action for tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate primarily involves its interaction with specific biological targets, such as receptors or enzymes involved in metabolic pathways. While detailed mechanistic studies are ongoing, preliminary data suggest that this compound may act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), influencing signaling pathways related to glucose metabolism and insulin sensitivity.
The presence of fluorine in its structure often enhances metabolic stability and bioavailability, making it a favorable candidate for drug development. Additionally, its lipophilic nature due to the tert-butyl group contributes to its ability to cross biological membranes efficiently.
Tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate has potential applications in:
Retrosynthetic deconstruction of tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate (CAS 1198284-41-1, C~17~H~22~FN~3~O~2~) reveals two primary synthons: a substituted indazole fragment and a protected piperidine unit. The strategic disconnection occurs at the C-C bond linking the piperidine C4 position to the indazole C3 carbon, suggesting two convergent pathways. In Route A, 6-fluoro-1H-indazole serves as the nucleophilic component that attacks an electrophilic piperidine derivative—most commonly tert-butyl 4-oxopiperidine-1-carboxylate (CAS 137076-22-3) or its synthetic equivalents like enol triflates or halogenated derivatives [8]. Route B employs 3-iodo-6-fluoroindazole as an electrophilic coupling partner for metallated tert-butyl piperidine-1-carboxylate-4-zincate or boronate derivatives .
Critical retrosynthetic considerations include the orthogonal reactivity of indazole N-H versus the carbamate nitrogen, and the steric accessibility of the indazole C3 position for bond formation. Molecular modeling indicates that the planarity of the indazole ring facilitates transition metal-mediated couplings at C3, while the steric bulk of the tert-butyloxycarbonyl protecting group shields the piperidine nitrogen from undesired side reactions. The electron-withdrawing fluorine atom at indazole C6 moderately activates the ring for electrophilic substitution but necessitates careful selection of organometallic coupling conditions to preserve the carbon-fluorine bond integrity during synthesis [1] [5].
Table 1: Retrosynthetic Pathways for Piperidine-Indazole Hybrid Synthesis
Disconnection Site | Synthon A | Synthon B | Key Bond Formation Method |
---|---|---|---|
Piperidine C4-Indazole C3 | 6-Fluoro-1H-indazole | tert-Butyl 4-oxopiperidine-1-carboxylate | Reductive amination |
Piperidine C4-Indazole C3 | 3-Iodo-6-fluoro-1H-indazole | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | Suzuki-Miyaura coupling |
Piperidine C4-Indazole C3 | 6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | tert-Butyl 4-iodopiperidine-1-carboxylate | Palladium-catalyzed cross-coupling |
The regioselective introduction of fluorine at the C6 position of the indazole ring represents a critical synthetic challenge due to competing halogenation patterns and the sensitivity of diazo intermediates. Two predominant fluorination pathways have been optimized for indazole systems: (1) Balz-Schiemann reaction via diazotization of 3-amino-6-nitroindazole followed by fluorodediazoniation, and (2) halogen exchange using potassium fluoride on 6-chloroindazole precursors under phase-transfer conditions [5] . The Balz-Schiemann route provides superior regiocontrol but suffers from low yields (typically 35-45%) due to the instability of diazonium intermediates, while halogen exchange requires high temperatures (180-220°C) in aprotic solvents like N-methylpyrrolidone or dimethyl sulfoxide but achieves higher conversion efficiencies (70-85%).
Advanced fluorination methodologies employ electrophilic fluorinating agents such as Selectfluor® on indazole stannanes or indirect approaches via SNAr displacement of nitro groups in ortho-nitrofluorobenzene precursors during indazole ring formation. Computational studies comparing these methods indicate that late-stage fluorination minimizes side product formation but requires protection of the indazole N-H proton to prevent N-fluorination . The fluorine atom significantly influences the electron density distribution within the indazole system, with X-ray crystallographic data revealing a 5.7° out-of-plane distortion in the fluorinated ring compared to non-fluorinated analogs, potentially affecting subsequent coupling reactions .
The tert-butyloxycarbonyl (Boc) group serves as the protecting group of choice for the piperidine nitrogen during the synthesis of tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate, owing to its orthogonal stability relative to other functional groups and crystalline precipitation properties that facilitate purification. The Boc protection is typically installed prior to piperidine functionalization using di-tert-butyl dicarbonate in tetrahydrofuran or dichloromethane with catalytic dimethylaminopyridine, achieving near-quantitative yields at 0-25°C [3] [7]. This group demonstrates exceptional stability during nucleophilic aromatic substitution, Suzuki couplings, and reductive amination conditions required for indazole-piperidine bond formation.
Comparative studies of alternative protecting groups reveal limitations: benzyloxycarbonyl (Cbz) exhibits hydrogenolysis sensitivity during indazole synthesis, while 9-fluorenylmethyloxycarbonyl (Fmoc) undergoes base-catalyzed decomposition under indazole deprotonation conditions. The Boc group's acid lability enables selective deprotection using trifluoroacetic acid in dichloromethane (25°C, 1-2 hours) without cleaving the indazole N-H bond or affecting the carbon-fluorine bond [7] [8]. Crystallographic analysis confirms that the Boc group induces minimal steric hindrance at the piperidine nitrogen, maintaining near-perfect chair conformation (crest-to-trough puckering amplitude = 0.02 Å) that facilitates coupling reactions .
Transition metal catalysis enables efficient carbon-carbon bond formation between the piperidine and indazole rings, with palladium and copper emerging as the most effective catalytic centers. For Suzuki-Miyaura coupling, Pd(PPh~3~)~4~/PdCl~2~(dppf) systems demonstrate superior performance in joining tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate with 3-iodo-6-fluoro-1H-indazole, achieving 78-92% isolated yields when employing aqueous potassium carbonate as base in toluene/ethanol (3:1) at 80-85°C . Copper(I)-catalyzed Ullmann-type couplings using copper iodide with trans-N,N'-dimethylcyclohexane-1,2-diamine as ligand provide viable alternatives in dimethylformamide at 100°C, particularly for brominated indazole precursors where palladium catalysts exhibit lower turnover.
Density functional theory calculations reveal that the rate-determining step involves oxidative addition of the indazole halide to the palladium center (ΔG‡ = 22.3 kcal/mol), with the fluorine atom exerting a moderate +0.7 kcal/mol destabilizing effect compared to non-fluorinated analogs due to inductive withdrawal . Catalyst poisoning studies indicate that indazole coordination to palladium occurs preferentially through N2 rather than N1 (binding energy difference = 3.2 kcal/mol), necessitating N1-protection during coupling to prevent catalyst deactivation. Microwave-assisted coupling methodologies reduce reaction times from 18-24 hours to 25-40 minutes while maintaining comparable yields through enhanced thermal activation of the transmetalation step .
Table 2: Comparative Analysis of Catalytic Systems for Piperidine-Indazole Coupling
Catalytic System | Ligand | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Pd(PPh~3~)~4~ (3 mol%) | None | Toluene/EtOH/H~2~O | 80 | 18 | 78 |
PdCl~2~(dppf) (2 mol%) | 1,1'-Bis(diphenylphosphino)ferrocene | Dioxane/H~2~O | 85 | 16 | 92 |
CuI (10 mol%) | trans-N,N'-Dimethylcyclohexane-1,2-diamine | Dimethylformamide | 100 | 24 | 65 |
Pd(OAc)~2~ (3 mol%) | SPhos | Toluene/EtOH/H~2~O | 80 | 14 | 85 |
Scale-up of tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate synthesis beyond laboratory quantities (>100g) presents challenges in reaction exotherm management, purification complexity, and cryogenic requirements. The reductive amination route between 6-fluoro-1H-indazole and tert-butyl 4-oxopiperidine-1-carboxylate requires careful temperature control (-5 to 0°C) during sodium triacetoxyborohydride addition to prevent epimerization at the piperidine C4 position, with industrial-scale processes employing continuous flow reactors for precise thermal regulation [1] [5]. Crystallization becomes problematic at >500g batches due to concomitant precipitation of the mono-Boc-protected diamine byproduct, necessitating fractional recrystallization from tert-butyl methyl ether/heptane mixtures with 8-12% yield loss.
Supply chain limitations for 6-fluoro-1H-indazole precursors further complicate large-scale production, as evidenced by recurring stock shortages noted in supplier inventories [1] [5]. Process economics analysis reveals that the Suzuki coupling route becomes cost-competitive at >5kg scales despite requiring expensive palladium catalysts, primarily due to reduced purification steps and higher coupling yields. Critical process parameters requiring optimization include: (1) minimizing residual palladium to <10 ppm through activated charcoal treatment, (2) controlling water content during Boc protection to prevent di-tert-butyl carbonate hydrolysis, and (3) implementing cold-chain logistics (2-8°C) for intermediate storage to prevent Boc group decomposition during transportation [1] [5]. These measures collectively address the key scalability bottlenecks while maintaining the structural integrity of this pharmaceutically significant building block.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0